

## Application Notes and Protocols: ICG-Carboxylic Acid for Real-Time Surgical Navigation

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Compound of Interest		
Compound Name:	ICG-carboxylic acid	
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### Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been approved by the FDA for various diagnostic applications.[1] Its utility in real-time surgical navigation is rapidly expanding, offering surgeons enhanced visualization of anatomical structures and pathological tissues.[2] The derivatization of ICG to include a carboxylic acid functional group (ICG-carboxylic acid) provides a versatile platform for bioconjugation, enabling the development of targeted fluorescent probes for improved tumor imaging and surgical guidance.[3][4]

These application notes provide an overview of the properties, mechanisms, and protocols for utilizing **ICG-carboxylic acid** in pre-clinical research and development for real-time surgical navigation.

## **Physicochemical and Optical Properties**

**ICG-carboxylic acid** is a near-infrared (NIR) fluorescent probe with an absorption peak around 800 nm and an emission peak in the 810-835 nm range.[1] This spectral profile is advantageous for in vivo imaging due to the minimal autofluorescence of biological tissues in the NIR window, allowing for deeper tissue penetration of light.



Property	Value	Reference
Molecular Weight	730.95 g/mol	
Chemical Formula	C45H50N2O5S	
Excitation Wavelength (Ex)	~785 nm	-
Emission Wavelength (Em)	~810-835 nm	-
Functional Group for Conjugation	Carboxylic Acid (-COOH)	-

## **Mechanism of Action in Tumor Imaging**

The accumulation of ICG and its derivatives in tumor tissues is primarily attributed to the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium, where they are retained due to poor lymphatic drainage.

While ICG itself can accumulate in tumors through the EPR effect, the carboxylic acid moiety allows for conjugation to targeting ligands such as antibodies or nanoparticles, further enhancing tumor-specific accumulation. Studies suggest that the cellular uptake of ICG is temperature-dependent and may occur via endocytosis after binding to the cell membrane. The disruption of tight junctions in tumor tissues also contributes to increased cellular uptake. The proliferation rate of cancer cells has been shown to correlate with ICG uptake.

## **Applications in Real-Time Surgical Navigation**

**ICG-carboxylic acid** can be utilized in several ways to facilitate real-time surgical navigation:

- Passive Tumor Targeting: When formulated into nanoparticles, ICG-carboxylic acid can
  passively accumulate in tumors via the EPR effect, providing clear demarcation of tumor
  margins during surgery.
- Active Tumor Targeting: By conjugating ICG-carboxylic acid to tumor-specific antibodies or ligands, it is possible to achieve higher tumor-to-background signal ratios, enabling more precise identification of malignant tissues.



- Lymph Node Mapping: Peritumoral injection of ICG-carboxylic acid formulations can be used to map sentinel lymph nodes, guiding surgeons in performing lymphadenectomies.
- Perfusion Assessment: Intravenous administration of ICG-carboxylic acid allows for realtime visualization of blood flow, which can be critical for assessing tissue viability after tumor resection and anastomosis.

## **Experimental Protocols**

# Protocol 1: Conjugation of ICG-Carboxylic Acid to a Targeting Protein (e.g., Antibody)

This protocol describes a general method for conjugating **ICG-carboxylic acid** to a primary amine-containing protein using carbodiimide chemistry.

#### Materials:

- ICG-carboxylic acid
- Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction buffer: PBS, pH 8.0-8.5
- Desalting column or dialysis tubing (MWCO appropriate for the protein)

#### Procedure:

- Prepare ICG-NHS Ester Solution:
  - Dissolve ICG-carboxylic acid in anhydrous DMSO to a stock concentration of 10 mM.



- In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 100 mM each.
- To activate the carboxylic acid, mix the ICG-carboxylic acid solution with the EDC and NHS solutions at a molar ratio of 1:2:2 (ICG:EDC:NHS). Allow the reaction to proceed for 15-30 minutes at room temperature to form the ICG-NHS ester.

#### Prepare the Protein:

 Dissolve the targeting protein in the reaction buffer (PBS, pH 8.0-8.5) to a concentration of 1-2 mg/mL.

#### Conjugation Reaction:

- Add the activated ICG-NHS ester solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

#### Purification of the Conjugate:

- Remove unreacted ICG-NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).
- Alternatively, purify the conjugate by dialysis against PBS (pH 7.4) at 4°C with several buffer changes.

#### Characterization:

 Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the protein's maximum absorbance (e.g., 280 nm) and the ICG's maximum absorbance (~780 nm).





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# Protocol 2: Formulation of ICG-Carboxylic Acid into Nanoparticles

This protocol provides a general method for encapsulating **ICG-carboxylic acid** into nanoparticles for passive tumor targeting. This example uses a polysaccharide, but the principle can be adapted for other polymers.

#### Materials:

- ICG-carboxylic acid
- Polysaccharide (e.g., aluminum-rich polysaccharide "SpaTA")
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Deionized water
- Phosphate-Buffered Saline (PBS), 10 mM
- · Microdialysis bag

#### Procedure:

Preparation of the Reaction Mixture:



- Dissolve 1 mg of ICG-carboxylic acid and 100 mg of the polysaccharide in 10 mL of deionized water.
- Add 50 mg of EDC and 50 mg of NHS to the solution to initiate the catalytic reaction.

#### Reaction:

Allow the reaction to proceed at room temperature for 6 hours with continuous stirring.

#### Purification:

- Transfer the solution into a microdialysis bag.
- Perform dialysis against 10 mM PBS to purify the nanoparticles.
- Change the dialysis fluid every 4 hours, for a total of three changes.

#### Characterization:

- Measure the relative fluorescence units (RFU) of the ICG-loaded nanoparticles using a fluorescence spectrophotometer (Ex: 805 nm, Em: 835 nm) to confirm encapsulation.
- Characterize the nanoparticle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).



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## **Protocol 3: In Vivo Imaging for Surgical Navigation**

This protocol outlines a general procedure for using **ICG-carboxylic acid** conjugates or nanoparticles for real-time surgical navigation in a preclinical tumor model.



#### Materials:

- Tumor-bearing animal model (e.g., mice with xenograft tumors)
- ICG-carboxylic acid conjugate or nanoparticle formulation
- Sterile saline or PBS for injection
- Near-infrared fluorescence imaging system equipped for surgery

#### Procedure:

- Administration of Imaging Agent:
  - Administer the ICG-carboxylic acid formulation intravenously (e.g., via tail vein injection)
     to the tumor-bearing animal.
  - The dosage will depend on the specific formulation and should be optimized. For general ICG, doses can range from 0.25 to 2.0 mg/kg. For nanoparticle formulations, a typical dose might be around 20 nmol of ICG equivalent.
- Imaging Time Point:
  - The optimal time for imaging will vary depending on the pharmacokinetics of the specific probe. Imaging can be performed at various time points post-injection, such as 1, 4, 6, 12, 24, and 48 hours, to determine the peak tumor accumulation and clearance from non-target tissues.
- Surgical Navigation:
  - Anesthetize the animal at the determined optimal imaging time point.
  - Use the NIR fluorescence imaging system to visualize the tumor in real-time. The fluorescent signal from the accumulated ICG probe will delineate the tumor margins.
  - Perform the surgical resection of the tumor guided by the real-time fluorescence signal.
- Ex Vivo Confirmation:



 After resection, image the excised tumor and surrounding tissues ex vivo to confirm complete removal and assess the biodistribution of the probe.



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## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical studies involving ICG derivatives for tumor imaging.

Table 1: Pharmacokinetics of ICG-Conjugated Antibodies in Tumor-Bearing Mice

Conjugate	Time Post-Injection	Tumor Accumulation (%ID/g)
IgG-ICG	24 h	~15
IgG-CC-Cy (Carboxylic Acid Derivative)	24 h	~15
Fab-CC-Cy (Carboxylic Acid Derivative)	24 h	~5

Table 2: In Vivo Tumor Imaging Enhancement with ICG/SWCNT Conjugates



Contrast Agent	Peak Response Time	% Enhancement of Photoacoustic Signal
ICG	~20 min	33%
ICG/SWCNT	80 min	128%
ICG/SWCNT	120 min	196%

Table 3: Operative Data from a Study on Oral Squamous Cell Carcinoma Surgery

Group	Mean Operative Time (hours)	Mean Intraoperative Blood Loss (mL)	Rate of Abnormal Margins
ICG Group	8.1	856.4	1.8%
Non-ICG Group	7.7	796.1	6.9%

## **Troubleshooting**



Issue	Possible Cause	Suggested Solution
Low Conjugation Efficiency	Inactive EDC/NHS, incorrect pH, primary amines on protein are not accessible.	Use fresh EDC/NHS. Ensure reaction buffer pH is between 8.0-8.5. Consider using a longer linker to improve accessibility.
Precipitation of Conjugate	High degree of labeling leading to aggregation.	Reduce the dye-to-protein molar ratio in the conjugation reaction.
High Background Signal In Vivo	Insufficient clearance of the probe, non-specific binding.	Increase the time between injection and imaging to allow for clearance. Modify the probe to improve its pharmacokinetic profile (e.g., PEGylation).
Weak Fluorescence Signal	Low dose, quenching of the dye.	Optimize the injected dose.  Ensure the dye is not aggregated, as this can quench fluorescence.

## Conclusion

**ICG-carboxylic acid** is a valuable tool for the development of targeted near-infrared fluorescent probes for real-time surgical navigation. Its carboxylic acid functionality allows for straightforward conjugation to a variety of targeting moieties, including antibodies and nanoparticles. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of **ICG-carboxylic acid** in improving the precision and outcomes of cancer surgery. Further optimization of probe design, formulation, and administration will continue to advance this promising technology.

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